2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2-cyanophenol with 4-(trifluoromethoxy)aniline in the presence of acetic anhydride. The reaction conditions often include a catalyst such as pyridine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Scientific Research Applications
2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, leading to effective inhibition or activation of the target. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can be compared with similar compounds such as:
2-(2-cyanophenoxy)-N-phenylacetamide: Lacks the trifluoromethoxy group, resulting in lower chemical stability and biological activity.
2-(2-cyanophenoxy)-N-[4-(methoxy)phenyl]acetamide: The methoxy group provides different electronic properties, affecting the compound’s reactivity and interactions.
2-(2-cyanophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide: The trifluoromethyl group offers similar stability but different steric effects compared to the trifluoromethoxy group.
Properties
IUPAC Name |
2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)24-13-7-5-12(6-8-13)21-15(22)10-23-14-4-2-1-3-11(14)9-20/h1-8H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVXTZQCVIBZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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